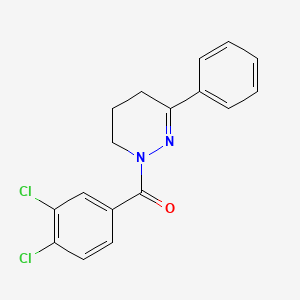
1-(3,4-Dichlorobenzoyl)-3-phenyl-1,4,5,6-tetrahydropyridazine
Cat. No. B2604941
Key on ui cas rn:
159799-45-8
M. Wt: 333.21
InChI Key: IIURABUWDUCHOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Procedure details


Name
S=C(c1ccc(Cl)c(Cl)c1)N1CCCC(c2ccccc2)=N1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Name
O=C(c1ccc(Cl)c(Cl)c1)N1CCCC(c2ccsc2)=N1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Name
S=C(c1ccc(Cl)c(Cl)c1)N1CCCC(c2cccs2)=N1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Name
S=C(c1ccc(Cl)c(Cl)c1)N1CCCC(c2ccsc2)=N1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Name
Fc1ccc(C(=S)N2CCCC(c3ccccc3)=N2)cc1F
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers


|
REACTION_SMILES
|
[Cl:1][c:2]1[cH:3][c:4]([C:5](=[S:6])[N:7]2[N:8]=[C:9]([c:13]3[cH:14][cH:15][cH:16][cH:17][cH:18]3)[CH2:10][CH2:11][CH2:12]2)[cH:19][cH:20][c:21]1[Cl:22].[Cl:45][c:46]1[cH:47][c:48]([C:54](=[O:50])[N:55]2[CH2:56][CH2:57][CH2:58][C:59]([c:60]3[cH:61][cH:62][s:63][cH:64]3)=[N:65]2)[cH:49][cH:51][c:52]1[Cl:53].[Cl:66][c:67]1[cH:68][c:69]([C:74]([N:75]2[CH2:76][CH2:77][CH2:78][C:79]([c:80]3[s:81][cH:82][cH:83][cH:84]3)=[N:85]2)=[S:86])[cH:70][cH:71][c:72]1[Cl:73].[Cl:87][c:88]1[cH:89][c:90]([C:95]([N:96]2[CH2:97][CH2:98][CH2:99][C:100]([c:101]3[cH:102][cH:103][s:104][cH:105]3)=[N:106]2)=[S:107])[cH:91][cH:92][c:93]1[Cl:94].[F:23][c:24]1[cH:25][c:26]([C:31]([N:32]2[CH2:33][CH2:34][CH2:35][C:36]([c:37]3[cH:38][cH:39][cH:40][cH:41][cH:42]3)=[N:43]2)=[S:44])[cH:27][cH:28][c:29]1[F:30]>>[Cl:1][c:2]1[cH:3][c:4]([C:5]([N:7]2[N:8]=[C:9]([c:13]3[cH:14][cH:15][cH:16][cH:17][cH:18]3)[CH2:10][CH2:11][CH2:12]2)=[O:50])[cH:19][cH:20][c:21]1[Cl:22]
|
Inputs


Step One
|
Name
|
S=C(c1ccc(Cl)c(Cl)c1)N1CCCC(c2ccccc2)=N1
|
|
Quantity
|
Extracted from reaction SMILES
|
|
Type
|
reactant
|
|
Smiles
|
S=C(c1ccc(Cl)c(Cl)c1)N1CCCC(c2ccccc2)=N1
|
|
Name
|
O=C(c1ccc(Cl)c(Cl)c1)N1CCCC(c2ccsc2)=N1
|
|
Quantity
|
Extracted from reaction SMILES
|
|
Type
|
reactant
|
|
Smiles
|
O=C(c1ccc(Cl)c(Cl)c1)N1CCCC(c2ccsc2)=N1
|
|
Name
|
S=C(c1ccc(Cl)c(Cl)c1)N1CCCC(c2cccs2)=N1
|
|
Quantity
|
Extracted from reaction SMILES
|
|
Type
|
reactant
|
|
Smiles
|
S=C(c1ccc(Cl)c(Cl)c1)N1CCCC(c2cccs2)=N1
|
|
Name
|
S=C(c1ccc(Cl)c(Cl)c1)N1CCCC(c2ccsc2)=N1
|
|
Quantity
|
Extracted from reaction SMILES
|
|
Type
|
reactant
|
|
Smiles
|
S=C(c1ccc(Cl)c(Cl)c1)N1CCCC(c2ccsc2)=N1
|
|
Name
|
Fc1ccc(C(=S)N2CCCC(c3ccccc3)=N2)cc1F
|
|
Quantity
|
Extracted from reaction SMILES
|
|
Type
|
reactant
|
|
Smiles
|
Fc1ccc(C(=S)N2CCCC(c3ccccc3)=N2)cc1F
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O=C(c1ccc(Cl)c(Cl)c1)N1CCCC(c2ccccc2)=N1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
